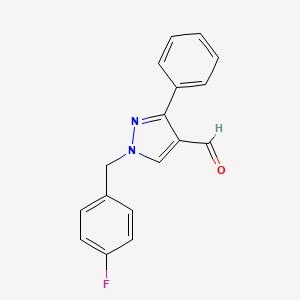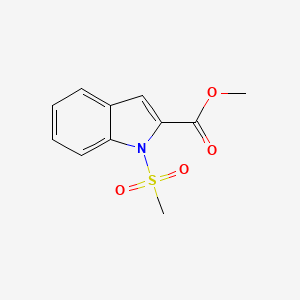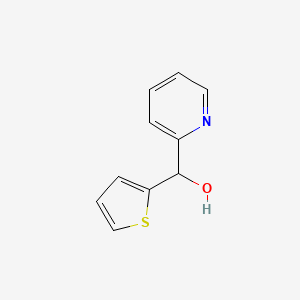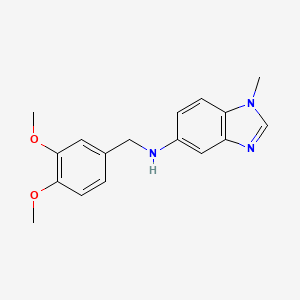
1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound. It has a molecular formula of C10H9FN2 and a molecular weight of 176.19 . It is sold in solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a potential dopamine D4 receptor ligand, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, was synthesized through a four-step process . Another compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, was synthesized and its structure was confirmed by X-ray crystallographic studies .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using 19F NMR. This technique utilizes the substantial sensitivity of 19F and its far-reaching couplings with 1H and 13C to obtain a large number of NMR parameters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, its molecular formula and weight can be determined . Its solubility, melting point, boiling point, and other properties can be determined using standard laboratory techniques .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
- Pyrazole compounds, including derivatives of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized for their crystal structures. This research contributes to the understanding of the molecular configuration and the dihedral angles between the pyrazole and fluoro-substituted rings, which is important in the field of crystallography and molecular design (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Antimicrobial Applications
- Certain derivatives of this chemical, when reacted with chitosan to form Schiff bases, have demonstrated antimicrobial activity against various bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antioxidant and Anti-Inflammatory Activity
- Synthesized derivatives of this compound have been evaluated for their antioxidant and anti-inflammatory activities. Such compounds could contribute to pharmaceutical research in developing new treatments for conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Optical Properties and Molecular Docking
- Investigations into the molecular structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, have been conducted. This includes molecular docking studies, which are crucial in drug design, especially for identifying potential inhibitory activities against specific enzymes (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
Synthesis of Heterocyclic Compounds
- Novel pyrazole derivatives based on this compound have been synthesized, showcasing the compound's utility in creating a variety of heterocyclic compounds. These synthetic pathways are significant in medicinal chemistry for the development of new therapeutic agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCJOQPGARTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)



![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)
![[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2397238.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

